molecular formula C11H21N3O B11744488 (3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11744488
M. Wt: 211.30 g/mol
InChI Key: ATBGFNBRMARSKE-UHFFFAOYSA-N
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Description

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a propan-2-yl group and a methoxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with propan-2-yl group: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the methoxypropylamine side chain: This step involves the nucleophilic substitution of the pyrazole derivative with 3-methoxypropylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypropylamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under reflux conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxypropyl)({[1-(methyl)-1H-pyrazol-4-yl]methyl})amine
  • (3-methoxypropyl)({[1-(ethyl)-1H-pyrazol-4-yl]methyl})amine
  • (3-methoxypropyl)({[1-(butyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

3-methoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3O/c1-10(2)14-9-11(8-13-14)7-12-5-4-6-15-3/h8-10,12H,4-7H2,1-3H3

InChI Key

ATBGFNBRMARSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCCOC

Origin of Product

United States

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